molecular formula C21H26ClN3O B5190212 N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea

N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea

Cat. No. B5190212
M. Wt: 371.9 g/mol
InChI Key: KUKUKXLUZRAWKU-UHFFFAOYSA-N
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Description

N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea (referred to as "Compound X" for brevity) is a synthetic compound that has been the subject of several scientific studies due to its potential applications in various fields.

Scientific Research Applications

Compound X has been studied for its potential applications in several fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Compound X has been shown to have potential as a treatment for anxiety and depression, as well as for the management of addiction. In pharmacology, Compound X has been studied for its potential use as an analgesic and as a treatment for inflammation. In medicinal chemistry, Compound X has been explored as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to act as an antagonist at the κ-opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking this receptor, Compound X may reduce the effects of opioids and provide relief from pain and other symptoms associated with addiction.
Biochemical and Physiological Effects
Studies have shown that Compound X can produce a range of biochemical and physiological effects. In animal studies, Compound X has been shown to reduce pain and inflammation, as well as to have anxiolytic and antidepressant effects. It has also been shown to reduce the rewarding effects of opioids, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of Compound X is that it can be easily synthesized using readily available starting materials. It also has a relatively simple chemical structure, which makes it an attractive target for medicinal chemistry research. However, one limitation of Compound X is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on Compound X. One area of interest is the development of analogs with improved potency and selectivity for the κ-opioid receptor. Another area of interest is the investigation of the effects of Compound X on other neurotransmitter systems, such as the dopamine and serotonin systems, which are also involved in the regulation of pain, mood, and addiction. Additionally, more studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various disorders.

Synthesis Methods

Compound X can be synthesized using a multistep process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting product with 3-chlorobenzyl isocyanate. The final step involves the reaction of the resulting product with benzyl isocyanate to yield Compound X.

properties

IUPAC Name

1-benzyl-3-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c22-20-8-4-7-19(13-20)16-25-11-9-18(10-12-25)15-24-21(26)23-14-17-5-2-1-3-6-17/h1-8,13,18H,9-12,14-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKUKXLUZRAWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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